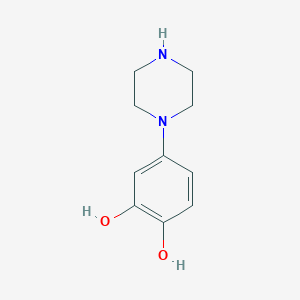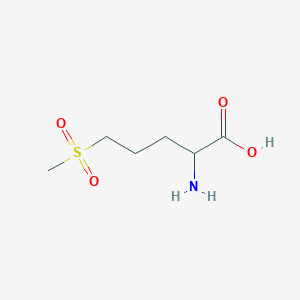
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-bromoethylamine hydrobromide, followed by methylation using methyl iodide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to neutralize the hydrobromic acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(2-(pyridin-3-yl)ethyl)propan-2-amine
- N-Ethyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine
- N-Methyl-N-(2-(piperidin-4-yl)ethyl)propan-2-amine
Uniqueness
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. This compound’s structural features allow it to interact with a unique set of molecular targets, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C11H24N2 |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
N-methyl-N-(2-piperidin-3-ylethyl)propan-2-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)13(3)8-6-11-5-4-7-12-9-11/h10-12H,4-9H2,1-3H3 |
Clave InChI |
XVSUVWMFTZLATJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)


